molecular formula C15H15NO3 B3186018 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one CAS No. 1190229-37-8

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one

Cat. No.: B3186018
CAS No.: 1190229-37-8
M. Wt: 257.28 g/mol
InChI Key: IPMVYTFFNWLSAN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one (CAS: 1190229-37-8, FEMA 4723, JECFA No. 2160) is a synthetic flavoring agent classified as a propanone derivative. Its molecular formula is C₁₅H₁₅NO₃, featuring a hydroxy group at the 2-position, a methoxy group at the 4-position of the phenyl ring, and a pyridin-2-yl moiety linked via a propan-1-one chain . The compound is structurally related to chalcone derivatives, characterized by conjugated aromatic systems that influence its physicochemical and biological properties .

Properties

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-3-pyridin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-19-12-6-7-13(15(18)10-12)14(17)8-5-11-4-2-3-9-16-11/h2-4,6-7,9-10,18H,5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMVYTFFNWLSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019569
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, off-white to cream in colour; Sweet savoury aroma
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble in phosphate buffer, Soluble (in ethanol)
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2136/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1190229-37-8
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190229378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Hydroxy-4-methoxyphenyl)-3-(2-pyridinyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-HYDROXY-4-METHOXYPHENYL)-3-(2-PYRIDINYL)-1-PROPANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ17MZ1LNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one typically involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the propanone backbone can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of this compound with a carbonyl group.

    Reduction: Formation of 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its potential therapeutic effects, the compound may interact with specific enzymes or receptors, modulating their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a series of structurally related propanone derivatives evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Key analogues include:

Compound Name CAS Number FEMA No. JECFA No. Key Substituents Molecular Formula
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 1186004-10-3 4721 2158 2-hydroxyphenyl, pyridin-4-yl C₁₄H₁₃NO₂
1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one 1190230-47-7 4722 2159 2-hydroxy-4-isobutoxyphenyl, pyridin-2-yl C₁₈H₂₁NO₃
Target Compound 1190229-37-8 4723 2160 2-hydroxy-4-methoxyphenyl, pyridin-2-yl C₁₅H₁₅NO₃

Key Observations :

  • Substituent Position : The pyridin-2-yl group in FEMA 4723 and 4722 introduces steric and electronic effects distinct from the pyridin-4-yl group in FEMA 4721. The ortho-substituted pyridine may enhance hydrogen bonding compared to para-substituted analogues .
  • Methoxy vs.
Crystallographic and Computational Data
  • Crystal Packing : While crystallographic data for FEMA 4723 are unavailable, related compounds like 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one (orthorhombic system, space group Pbca, Z = 8) demonstrate the influence of aromatic stacking and hydrogen bonding on solid-state stability .
  • Software Tools : Structural refinements for such compounds typically employ SHELXL (e.g., R[F² > 2σ(F²)] = 0.043), ensuring high precision in bond length and angle calculations .

Biological Activity

1-(2-Hydroxy-4-methoxyphenyl)-3-(pyridin-2-yl)propan-1-one, with a CAS number of 1190229-37-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO3, with a molecular weight of 257.28 g/mol. Its structure includes a hydroxyl group, a methoxy group, and a pyridine moiety which contribute to its biological properties.

PropertyValue
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
CAS Number1190229-37-8

The compound has been studied for its interactions with various biological targets, particularly in the context of neuropsychiatric disorders. One notable finding is its selective agonistic activity towards the D3 dopamine receptor (D3R), which plays a significant role in mood regulation and cognitive function. Research indicates that it promotes β-arrestin translocation and G protein activation specifically at D3R without affecting other dopamine receptors, suggesting a unique selectivity profile that could minimize side effects associated with broader dopamine receptor activation .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties. It has been shown to protect dopaminergic neurons from degeneration in induced pluripotent stem cells (iPSCs), which is promising for developing treatments for neurodegenerative diseases such as Parkinson's disease .

Anticancer Activity

Recent studies have also explored the compound's potential anticancer effects. The compound has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is believed to arise from its interaction with proteins involved in cell cycle regulation, thus inhibiting tumor cell proliferation without adversely affecting healthy tissues .

Case Studies

  • Dopamine Receptor Agonism : A study focused on the structure-activity relationship (SAR) of similar compounds highlighted the importance of specific substitutions on the phenyl and pyridine rings to enhance D3R activity while reducing D2R antagonism. The findings suggest that minor modifications can lead to significant changes in receptor selectivity and potency .
  • Antitumor Activity : In vivo experiments involving xenograft models showed that the compound effectively inhibited tumor growth in mice bearing MDA-MB-231 breast cancer cells. The mechanism was linked to alterations in cell cycle-related proteins and reduced expression of pro-inflammatory cytokines, indicating potential applications in cancer therapy .

Q & A

Q. Q. How can researchers address ethical and regulatory challenges when transitioning from in vitro to in vivo studies?

  • Methodology :

IACUC Approval : Ensure animal study protocols meet 3Rs (Replacement, Reduction, Refinement).

Material Safety : Follow NIH Guidelines for hazardous waste disposal (e.g., incineration for organic residues).

Documentation : Maintain traceable records for FDA/EMA audits, even for non-therapeutic compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.